molecular formula C26H28N4O5S B11637361 (6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11637361
M. Wt: 508.6 g/mol
InChI Key: GJMQKCLGCQCABI-UCXLZHGVSA-N
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Description

(6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, an imino group, and a methoxyphenoxyethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate thiosemicarbazides and α-haloketones under acidic or basic conditions.

    Introduction of the Butyl Group: This step involves alkylation reactions using butyl halides in the presence of a strong base.

    Formation of the Imino Group: This can be done through condensation reactions with appropriate amines.

    Attachment of the Methoxyphenoxyethoxyphenyl Group: This step involves etherification reactions using suitable phenolic compounds and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Biology and Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry

    Coatings and Paints: The compound can be used in the formulation of advanced coatings and paints with enhanced durability and resistance to environmental factors.

    Electronics: It can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Imino Derivatives: Compounds with similar imino groups but different ring systems.

    Methoxyphenoxyethoxyphenyl Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of (6Z)-2-BUTYL-5-IMINO-6-({3-METHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N4O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O5S/c1-4-5-6-23-29-30-24(27)20(25(31)28-26(30)36-23)15-17-7-12-21(22(16-17)33-3)35-14-13-34-19-10-8-18(32-2)9-11-19/h7-12,15-16,27H,4-6,13-14H2,1-3H3/b20-15-,27-24?

InChI Key

GJMQKCLGCQCABI-UCXLZHGVSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OC)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OC)C(=O)N=C2S1

Origin of Product

United States

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